molecular formula C10H15ClN2O B574670 3-(tert-Butyl)-1-ethyl-1H-pyrazole-5-carbonyl chloride CAS No. 167889-79-4

3-(tert-Butyl)-1-ethyl-1H-pyrazole-5-carbonyl chloride

Cat. No.: B574670
CAS No.: 167889-79-4
M. Wt: 214.693
InChI Key: NAYGFPLSJSTADA-UHFFFAOYSA-N
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Description

3-(tert-Butyl)-1-ethyl-1H-pyrazole-5-carbonyl chloride is a chemical compound belonging to the pyrazole family, characterized by a five-membered heterocyclic structure featuring two neighboring nitrogen atoms. Pyrazoles are highly valued in organic synthesis and have diverse applications in various sectors, including medicine and agriculture .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(tert-Butyl)-1-ethyl-1H-pyrazole-5-carbonyl chloride typically involves the reaction of 3-tert-butyl-1-ethyl-1H-pyrazole with thionyl chloride (SOCl₂) under reflux conditions. This reaction converts the carboxylic acid group into a carbonyl chloride group .

Industrial Production Methods

Industrial production methods for this compound often utilize continuous flow reactors to ensure efficient and scalable synthesis. The use of heterogeneous catalysts, such as Amberlyst-70, can enhance the reaction efficiency and provide eco-friendly attributes .

Chemical Reactions Analysis

Types of Reactions

3-(tert-Butyl)-1-ethyl-1H-pyrazole-5-carbonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Thionyl Chloride (SOCl₂): Used for converting carboxylic acids to carbonyl chlorides.

    Lithium Aluminum Hydride (LiAlH₄): A strong reducing agent for converting carbonyl groups to alcohols.

    Potassium Permanganate (KMnO₄): An oxidizing agent for modifying the pyrazole ring.

Major Products Formed

Scientific Research Applications

3-(tert-Butyl)-1-ethyl-1H-pyrazole-5-carbonyl chloride has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex pyrazole derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(tert-Butyl)-1-ethyl-1H-pyrazole-5-carbonyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and the structure of the pyrazole derivative formed .

Properties

CAS No.

167889-79-4

Molecular Formula

C10H15ClN2O

Molecular Weight

214.693

IUPAC Name

5-tert-butyl-2-ethylpyrazole-3-carbonyl chloride

InChI

InChI=1S/C10H15ClN2O/c1-5-13-7(9(11)14)6-8(12-13)10(2,3)4/h6H,5H2,1-4H3

InChI Key

NAYGFPLSJSTADA-UHFFFAOYSA-N

SMILES

CCN1C(=CC(=N1)C(C)(C)C)C(=O)Cl

Synonyms

1H-Pyrazole-5-carbonyl chloride, 3-(1,1-dimethylethyl)-1-ethyl- (9CI)

Origin of Product

United States

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